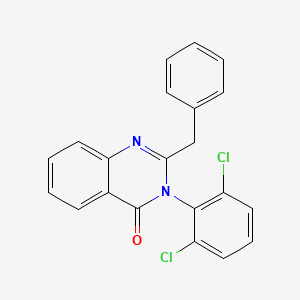

N-(2-chlorobenzyl)cyclobutanecarboxamide

Vue d'ensemble

Description

"N-(2-chlorobenzyl)cyclobutanecarboxamide" belongs to a category of organic compounds characterized by the presence of a cyclobutane ring, a structural motif known for its unique chemical and physical properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The cyclobutane core imparts distinct stability and reactivity patterns, making it a valuable scaffold in organic synthesis.

Synthesis Analysis

The synthesis of cyclobutane derivatives involves various strategies, including photochemical reactions and catalyzed processes. For instance, asymmetric intramolecular cyclobutane formation via photochemical reaction of N,N-diallyl-2-quinolone-3-carboxamide using a chiral crystalline environment showcases the efficiency of light-induced cycloadditions in generating cyclobutane rings with high enantiomeric excess (Yagishita et al., 2011). Moreover, direct bis-arylation of cyclobutanecarboxamide via double C-H activation presents an innovative approach to functionalize cyclobutanecarboxamides, leading to trisubstituted cyclobutane scaffolds with all-cis stereochemistry (Parella et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including a crystal structure analysis, offer insights into the cyclohexane ring's chair conformation and the stabilization of molecular conformation by intramolecular hydrogen bonds (Özer et al., 2009).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including photochemical [2+2] cycloadditions and catalyzed transformations. These reactions are instrumental in diversifying the functional groups attached to the cyclobutane core and exploring its reactivity. For instance, the anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2+2] cycloaddition reaction demonstrates the influence of anions in directing the stereochemical outcome of cycloadditions (Kole et al., 2010).

Physical Properties Analysis

The physical properties of cyclobutane derivatives, including melting points, solubility, and thermal stability, are crucial for their practical applications. Studies on the preparation and properties of high molecular weight polyamic ester having a cyclobutane moiety in the main chain explore these aspects, highlighting the thermal stability and hydrolytic resistance of cyclobutane-containing polymers (Hasegawa et al., 1998).

Chemical Properties Analysis

The chemical properties of cyclobutane derivatives, such as reactivity patterns and stereochemical preferences, are influenced by the cyclobutane core. The stereochemistry of cyclobutane is crucial for its reactivity and interaction with other molecules, as seen in the enantioselective gold-catalyzed dearomative [2+2]-cycloaddition between indoles and allenamides, leading to products with complex stereochemistry (Jia et al., 2015).

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

- Cyclobutane derivatives have been identified as potent inhibitors of the fat mass and obesity-associated protein (FTO), revealing a novel binding site for FTO inhibitors. This discovery offers new opportunities for developing selective and potent FTO inhibitors, potentially addressing obesity or obesity-associated diseases (Wu He et al., 2015).

- The unique puckered structure, increased C−C π-character, and relative chemical inertness of the cyclobutane ring have been exploited in drug candidates to achieve favorable properties such as metabolic stability and directed pharmacophore groups (Marnix R. van der Kolk et al., 2022).

Organic Synthesis

- Cyclobutane-containing compounds have been synthesized through various methods, including asymmetric intramolecular cyclobutane formation via photochemical reactions and mechanochemical synthesis. These methods provide efficient routes to construct cyclobutane frameworks with potential applications in pharmaceuticals and materials science (Fumitoshi Yagishita et al., 2011); (Davin Tan et al., 2014).

Photodimerization and Photochemistry

- The photodimerization of cyclobutane-containing compounds has been explored for its potential in creating complex molecular architectures, demonstrating the versatility of cyclobutane derivatives in synthetic chemistry (V. Dembitsky, 2007).

Catalysis

- Cyclobutane derivatives have been involved in catalytic reactions, such as gold-catalyzed cycloadditions, highlighting their role in constructing densely substituted cyclobutanes and facilitating complex molecular transformations (Xiao-Xiao Li et al., 2012).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-7-2-1-4-10(11)8-14-12(15)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANODMPTHPFOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)cyclobutanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)

![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)

![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)